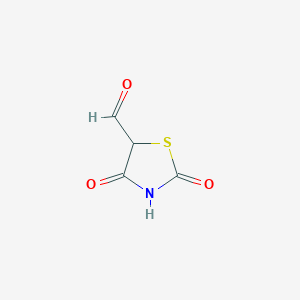

2,4-Thiazolidindione-5-carboxaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Thiazolidindione-5-carboxaldehyde is a useful research compound. Its molecular formula is C4H3NO3S and its molecular weight is 145.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Diabetes Management

Mechanism of Action:

TZDs primarily act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. This mechanism is vital for the management of Type 2 diabetes mellitus (T2D) as it helps to lower blood glucose levels and improve insulin sensitivity .

Clinical Use:

Two prominent TZD derivatives, pioglitazone and rosiglitazone , have been approved for clinical use in managing T2D. These compounds have demonstrated efficacy in reducing hyperglycemia; however, concerns regarding cardiovascular risks associated with rosiglitazone led to its withdrawal from the market in several regions .

Recent Developments:

Recent studies have focused on synthesizing new TZD derivatives that exhibit improved safety profiles and enhanced efficacy. For instance, new compounds have been developed that not only activate PPARγ but also inhibit other targets like protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AR), potentially offering dual therapeutic benefits .

Anticancer Activities

Mechanism of Action:

TZD derivatives have shown promise as anticancer agents through multiple mechanisms. They can induce apoptosis in cancer cells and inhibit cell proliferation through pathways independent of PPARγ activation . This dual action enhances their potential as anticancer therapeutics.

Case Studies:

Recent research has highlighted the anticancer properties of various thiazolidinedione derivatives:

- A study on thiazolidine-2,4-dione-acridine hybrids demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that these compounds could serve as effective chemotherapeutics .

- Another investigation focused on 5-(arylidene)thiazolidine-2,4-diones , which exhibited potent anticancer activity against human cancer cell lines with low IC50 values, indicating high efficacy .

Antimicrobial Applications

Broad-Spectrum Activity:

Thiazolidinediones have also been explored for their antimicrobial properties. They exhibit activity against a range of pathogens including bacteria and fungi. The synthesis of various 5-substituted thiazolidine derivatives has shown promising results against Gram-positive and Gram-negative bacteria .

Mechanism and Efficacy:

The antimicrobial action is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens. For instance, certain derivatives have been found to possess minimum inhibitory concentrations (MICs) as low as 2 µg/mL against specific bacterial strains .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Compounds | Efficacy/Findings |

|---|---|---|---|

| Diabetes Management | PPARγ agonism; insulin sensitization | Pioglitazone, Rosiglitazone | Reduces blood glucose levels; concerns over cardiovascular risks |

| Anticancer Activity | Induces apoptosis; inhibits proliferation | Thiazolidine-acridine hybrids | Significant cytotoxicity against various cancer cell lines |

| Antimicrobial Activity | Disrupts microbial membranes; inhibits metabolism | 5-(arylidene)thiazolidines | Effective against Gram-positive/negative bacteria with low MIC values |

Eigenschaften

Molekularformel |

C4H3NO3S |

|---|---|

Molekulargewicht |

145.14 g/mol |

IUPAC-Name |

2,4-dioxo-1,3-thiazolidine-5-carbaldehyde |

InChI |

InChI=1S/C4H3NO3S/c6-1-2-3(7)5-4(8)9-2/h1-2H,(H,5,7,8) |

InChI-Schlüssel |

WIEPQBBDBKIASH-UHFFFAOYSA-N |

Kanonische SMILES |

C(=O)C1C(=O)NC(=O)S1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.